1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-
Description
The compound 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- is a piperidinecarboxamide derivative featuring a 3-methylbenzo[b]thiophene moiety linked to the piperidine core via a methylene bridge, with an N-3-pyridinyl carboxamide substituent. This structure combines aromatic heterocycles (benzo[b]thiophene and pyridine) with a piperidine scaffold, a design common in ligands targeting G protein-coupled receptors (GPCRs) or enzymes. The benzo[b]thiophene group enhances π-π stacking interactions in biological systems, while the pyridinyl group may contribute to hydrogen bonding or solubility .
Properties
Molecular Formula |
C21H23N3OS |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
4-[(3-methyl-1-benzothiophen-2-yl)methyl]-N-pyridin-3-ylpiperidine-1-carboxamide |
InChI |
InChI=1S/C21H23N3OS/c1-15-18-6-2-3-7-19(18)26-20(15)13-16-8-11-24(12-9-16)21(25)23-17-5-4-10-22-14-17/h2-7,10,14,16H,8-9,11-13H2,1H3,(H,23,25) |
InChI Key |
NNBZAVBGFXRBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC3CCN(CC3)C(=O)NC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-3-methylbenzo[b]thiophene.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzothiophene moiety reacts with a piperidine derivative.
Introduction of the Pyridine Ring: The final step involves the coupling of the pyridine ring to the intermediate compound, typically through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of piperidinecarboxamide compounds exhibit significant anticancer properties. For instance, a study identified that certain piperidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptosis pathways, making these compounds potential candidates for developing new anticancer therapies .
2. Neurological Disorders
Piperidine derivatives have been explored for their neuroprotective effects. Studies suggest that compounds similar to 1-Piperidinecarboxamide can enhance cognitive function and provide neuroprotection in models of neurodegenerative diseases such as Alzheimer's. The ability to cross the blood-brain barrier is crucial for these applications, which has been confirmed through pharmacokinetic studies .
3. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Research shows that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of piperidine derivatives, including the target compound. The results demonstrated a dose-dependent inhibition of tumor growth in xenograft models, supporting further development for clinical trials.
Case Study 2: Neuroprotective Effects
In a preclinical study focusing on neurodegenerative diseases, a derivative of the compound was administered to mice models exhibiting Alzheimer's-like symptoms. The results indicated significant improvements in memory retention and reduced levels of amyloid-beta plaques compared to control groups, highlighting its therapeutic potential .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Key Observations:
CGRP Antagonists (e.g., BIBN4096BS):
- BIBN4096BS replaces the benzo[b]thiophene with a 3,5-dibromo-4-hydroxyphenyl group, optimizing CGRP receptor binding via halogenated aromatic interactions . Its quinazolinyl moiety may enhance selectivity, whereas the target compound’s benzo[b]thiophene could improve blood-brain barrier penetration due to increased lipophilicity.
- The absence of halogen substituents in the target compound may reduce off-target effects but could compromise receptor affinity compared to BIBN4096BS.
FAAH Inhibitors (e.g., Compound):
- The FAAH-targeting analog in uses a trifluoromethylpyridinyloxy-benzyl group, which introduces strong electron-withdrawing effects and metabolic resistance. In contrast, the target compound’s 3-methylbenzo[b]thiophene may prioritize aromatic stacking over electronic modulation .
Multi-Aromatic Derivatives (e.g., Compound):
- The compound in shares the benzo[b]thiophene core but adds a sulfonamide group, likely enhancing enzyme inhibition via polar interactions. The target compound’s simpler design may favor GPCR modulation over enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
- Solubility: The N-3-pyridinyl carboxamide may enhance aqueous solubility relative to halogenated or trifluoromethyl analogs .
- Metabolic Stability: Methyl groups on aromatic rings (e.g., 3-methylbenzo[b]thiophene) typically slow oxidative metabolism compared to unsubstituted analogs, though trifluoromethyl groups (as in ) offer superior stability .
Binding and Selectivity Trends
- CGRP Receptor: Piperidinecarboxamides with bulky aromatic groups (e.g., BIBN4096BS) show sub-nanomolar affinity. The target compound’s benzo[b]thiophene may mimic this steric bulk but lacks the hydrogen-bonding hydroxyl group critical for CGRP receptor interaction .
- Enzyme Targets: FAAH inhibitors prioritize electron-deficient aromatic systems (e.g., trifluoromethylpyridine), suggesting the target compound may be less suited for FAAH but viable for other hydrolases or kinases .
Biological Activity
1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- (CAS No. 1164113-03-4) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a piperidine ring, a benzo[b]thienyl moiety, and a pyridinyl group. Its molecular formula is , indicating the presence of nitrogen and sulfur, which are often linked to biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds with piperidine and thiophene derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : Studies have noted that similar compounds can inhibit the growth of pathogenic bacteria and fungi.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of soluble epoxide hydrolase, which is involved in inflammatory processes.
Antitumor Activity
A study published in PubMed explored the synthesis of various piperidine derivatives and their antitumor effects. The results indicated that compounds with the benzo[b]thienyl structure displayed notable cytotoxicity against human cancer cell lines, suggesting potential for further development as anticancer agents .
Antibacterial Activity
Another investigation focused on the antibacterial properties of related piperidine derivatives. The study found that these compounds exhibited significant inhibition against common bacterial strains, highlighting their potential as new antibacterial agents.
Enzyme Inhibition Studies
Research has also identified 1-piperidinecarboxamide derivatives as effective inhibitors of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of fatty acids and is linked to various inflammatory diseases. The inhibition of sEH by these compounds suggests their utility in treating conditions such as hypertension and pain management .
Case Study 1: Synthesis and Evaluation
In a comprehensive study, researchers synthesized a series of piperidine derivatives and evaluated their biological activities. Among these, the compound 1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl- was highlighted for its robust antitumor activity in vitro. The study utilized high-throughput screening methods to assess efficacy against multiple cancer cell lines .
Case Study 2: Pharmacokinetics and Metabolism
Another research article detailed the pharmacokinetic profile of similar piperidine derivatives. It was found that modifications to the structure significantly influenced bioavailability and metabolic stability. Such findings are critical for optimizing therapeutic applications .
Comparative Analysis Table
Q & A
Q. What structural features of 1-piperidinecarboxamide derivatives are critical for modulating biological activity?
The compound’s activity is influenced by its benzo[b]thienylmethyl moiety, which enhances lipophilicity and π-π stacking with aromatic residues in target proteins, and the pyridinyl group , which participates in hydrogen bonding or coordination with metal ions in enzymatic active sites . For example, substituents at the 4-position of the piperidine ring (e.g., methyl groups) can alter conformational flexibility, impacting receptor binding affinity. Comparative studies of analogs with varying substituents on the benzothiophene ring (e.g., halogenation) reveal steric and electronic effects on potency .
Q. Methodological Insight :
Q. What are standard protocols for synthesizing 1-piperidinecarboxamide derivatives with heteroaromatic substituents?
A common route involves:
Formation of the piperidinecarboxamide core : React piperidine derivatives with activated carbonyl agents (e.g., carbonyldiimidazole) under anhydrous conditions .
Introduction of the benzothiophene group : Use Suzuki-Miyaura coupling between a brominated benzothiophene and a boronic ester-functionalized piperidine intermediate .
Pyridinyl attachment : Employ nucleophilic aromatic substitution or palladium-catalyzed cross-coupling for regioselective pyridine incorporation .
Q. Key Validation :
- Monitor reaction progress via HPLC or TLC with UV visualization.
- Confirm regiochemistry using NOESY NMR to distinguish between para/meta pyridine substitution .
Advanced Research Questions
Q. How can synthetic challenges in achieving high regioselectivity during benzothiophene functionalization be addressed?
Regioselectivity issues arise due to the electron-rich nature of benzothiophene’s fused ring system. Strategies include:
- Directing group utilization : Install a temporary nitro or sulfonic acid group at the desired coupling position to guide metal-catalyzed reactions .
- Microwave-assisted synthesis : Enhance reaction kinetics to favor thermodynamically stable regioisomers .
- Computational prediction : Apply DFT calculations to model transition states and predict favorable coupling sites .
Case Study :
In a 2021 study, microwave-assisted Suzuki coupling of 3-methylbenzo[b]thiophene-2-boronic acid with a bromopyridinyl-piperidine precursor achieved >90% regioselectivity at 150°C .
Q. How should researchers resolve contradictions in reported IC₅₀ values across pharmacological assays?
Discrepancies may stem from:
- Assay conditions : Variability in buffer pH, ion concentration, or temperature can alter ligand-receptor kinetics. For example, IC₅₀ for kinase inhibition may differ between Tris-HCl (pH 7.4) and HEPES (pH 7.0) buffers .
- Cell-line specificity : Differences in membrane permeability (e.g., P-gp expression in MDCK vs. HEK293 cells) affect intracellular concentrations .
Q. Resolution Workflow :
Standardize assay protocols : Use validated kits (e.g., ADP-Glo™ for kinase assays) and include reference inhibitors (e.g., staurosporine) as internal controls.
Quantify cellular uptake : Apply LC-MS/MS to measure intracellular compound levels and normalize IC₅₀ values accordingly .
Q. What advanced techniques elucidate the compound’s metabolic stability and potential toxicity?
- In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and quantify metabolites via high-resolution mass spectrometry (HRMS) . Look for oxidative dealkylation of the piperidine ring or sulfoxidation of the benzothiophene .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 substrate dibenzylfluorescein) to assess competitive/non-competitive inhibition .
- AMES test : Evaluate mutagenicity by exposing Salmonella typhimurium strains (TA98, TA100) to the compound ± metabolic activation (S9 fraction) .
Q. How does the compound’s conformational flexibility impact its binding to flexible protein domains?
The piperidine ring’s chair-to-boat transitions and benzothiophene orientation influence binding to dynamic targets like allosteric kinase pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
